1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is a chemical compound with a complex structure that includes a cyclobutyl ring, a diethoxyethyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclobutyl ketone with a diethoxyethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides, amines, and halides.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(2-ethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one: A structurally similar compound with an ethoxyethyl group instead of a diethoxyethyl group.
Ethanone, 1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]-: Another similar compound with slight variations in the substituents.
Uniqueness
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
58558-23-9 |
---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C14H26O3/c1-6-16-13(17-7-2)9-11-8-12(10(3)15)14(11,4)5/h11-13H,6-9H2,1-5H3 |
InChI-Schlüssel |
ALHIFZFXYBKEKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1CC(C1(C)C)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.